molecular formula C16H30O2 B14629601 13-Tetradecen-1-ol acetate CAS No. 56221-91-1

13-Tetradecen-1-ol acetate

Cat. No.: B14629601
CAS No.: 56221-91-1
M. Wt: 254.41 g/mol
InChI Key: DZXBZPMJYIXTTI-UHFFFAOYSA-N
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Description

13-Tetradecen-1-ol acetate is an organic compound with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.4082 g/mol . It is commonly known as 13-tetradecenyl acetate and is characterized by its long carbon chain and acetate functional group. This compound is often used in the field of organic chemistry and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Tetradecen-1-ol acetate can be synthesized through the esterification of 13-tetradecen-1-ol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions often involve heating the mixture to reflux to ensure complete conversion of the alcohol to the acetate ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to 13-tetradecen-1-ol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 13-Tetradecenal or 13-tetradecanoic acid.

    Reduction: 13-Tetradecen-1-ol.

    Substitution: 13-Tetradecen-1-amine.

Scientific Research Applications

13-Tetradecen-1-ol acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its role in pheromone communication in insects, particularly in the mating behavior of certain species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a bioactive compound in drug development.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 13-tetradecen-1-ol acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to olfactory receptors in insects, triggering a behavioral response. In biological systems, it may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: The acetate group can be hydrolyzed to release 13-tetradecen-1-ol, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific carbon chain length and the presence of the acetate functional group. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in pheromone research and industrial formulations .

Properties

IUPAC Name

tetradec-13-enyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3H,1,4-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXBZPMJYIXTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873080
Record name 13-Tetradecen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56221-91-1
Record name 13-Tetradecen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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